molecular formula C13H20N2O2 B12278980 N-Boc-2-(3-pyridyl)-2-propylamine

N-Boc-2-(3-pyridyl)-2-propylamine

Cat. No.: B12278980
M. Wt: 236.31 g/mol
InChI Key: IHISUHDUTWYMHT-UHFFFAOYSA-N
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Description

N-Boc-2-(3-pyridyl)-2-propylamine is a chemical compound that belongs to the class of pyridylamines It is characterized by the presence of a pyridine ring attached to a propylamine group, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(3-pyridyl)-2-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The initial step involves the condensation of 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Protection: The amine is subsequently protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(3-pyridyl)-2-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield deprotected amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Deprotected amines.

    Substitution: Substituted pyridylamines with various functional groups.

Scientific Research Applications

N-Boc-2-(3-pyridyl)-2-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-(3-pyridyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability to the compound, allowing it to selectively bind to its targets. Upon binding, the compound can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-Boc-2-(3-pyridyl)-2-propylamine can be compared with other similar compounds, such as:

    N-Boc-2-(2-pyridyl)-2-propylamine: Similar structure but with the pyridine ring attached at the 2-position.

    N-Boc-2-(4-pyridyl)-2-propylamine: Similar structure but with the pyridine ring attached at the 4-position.

    N-Boc-2-(3-pyridyl)-2-ethylamine: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which imparts stability and selectivity in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-3-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-7-6-8-14-9-10/h6-9H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISUHDUTWYMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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